2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that quinones, in general, can interact with various biological targets, including enzymes and other proteins, through processes such as redox cycling and alkylation .
Mode of Action
Quinones are known to undergo redox cycling, where they can accept electrons and get reduced to semiquinones, and then get oxidized back to quinones. This process can generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells .
Biochemical Pathways
2-Chloro-5-methyl-1,4-benzoquinone is an intermediate formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor . It is also formed during lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .
Pharmacokinetics
The pharmacokinetics of quinones can be influenced by factors such as their lipophilicity, which can affect their absorption and distribution, and their reactivity, which can affect their metabolism and excretion .
Result of Action
The generation of ros through the redox cycling of quinones can lead to oxidative stress, which can cause damage to cellular components such as proteins, lipids, and dna .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-1,4-benzoquinone. Factors such as pH, temperature, and the presence of other substances can potentially affect the stability and reactivity of quinones .
Biochemical Analysis
Biochemical Properties
Quinones, the class of compounds to which it belongs, are known to be electron carriers playing a role in photosynthesis . They commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Molecular Mechanism
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . This suggests that 2-Chloro-5-methyl-1,4-benzoquinone may interact with biomolecules in a similar manner.
Properties
IUPAC Name |
2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBEGIHROOPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173572 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19832-87-2 | |
Record name | 2-Chloro-5-methyl-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19832-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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